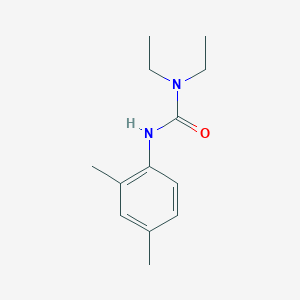
1,1-Diethyl-3-(2,4-xylyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethyl-3-(2,4-xylyl)urea is an organic compound with the molecular formula C13H20N2O It is a derivative of urea, where the hydrogen atoms are replaced by ethyl and xylyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Diethyl-3-(2,4-xylyl)urea can be synthesized through the nucleophilic addition of amines to isocyanates. A common method involves the reaction of 2,4-xylyl isocyanate with diethylamine in an organic solvent under controlled temperature conditions. The reaction typically proceeds as follows:
2,4-xylyl isocyanate+diethylamine→this compound
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Diethyl-3-(2,4-xylyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or xylyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may produce amines.
Applications De Recherche Scientifique
1,1-Diethyl-3-(2,4-xylyl)urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various urea derivatives.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving urea derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1-Diethyl-3-(2,4-xylyl)urea involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or activator of enzymes that catalyze urea-related reactions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiourea: Similar in structure but contains sulfur instead of oxygen.
N,N’-Diethylurea: Lacks the xylyl group, making it less complex.
N,N’-Dimethylurea: Contains methyl groups instead of ethyl and xylyl groups.
Uniqueness
1,1-Diethyl-3-(2,4-xylyl)urea is unique due to the presence of both ethyl and xylyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
122020-25-1 |
|---|---|
Formule moléculaire |
C13H20N2O |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
3-(2,4-dimethylphenyl)-1,1-diethylurea |
InChI |
InChI=1S/C13H20N2O/c1-5-15(6-2)13(16)14-12-8-7-10(3)9-11(12)4/h7-9H,5-6H2,1-4H3,(H,14,16) |
Clé InChI |
OCDMFHDZLCUTRE-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)NC1=C(C=C(C=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



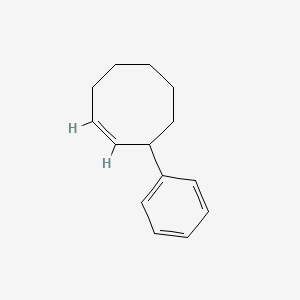
![1-(3-Chloro-4-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11954406.png)



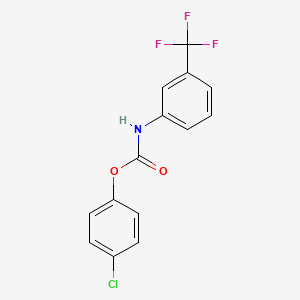
![2-[(2-Benzoylanilino)methylene]malononitrile](/img/structure/B11954435.png)


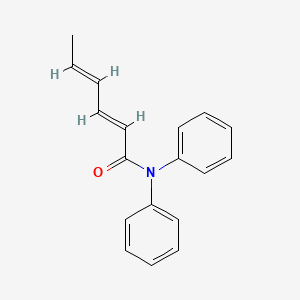
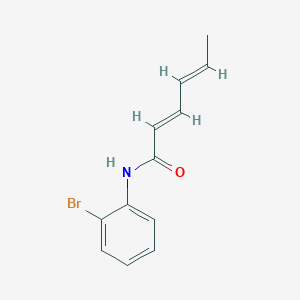

![(2E)-3-[4-(dimethylamino)phenyl]-1-(1-naphthyl)-2-propen-1-one](/img/structure/B11954472.png)
